3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one
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Overview
Description
3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position, a methoxy group at the 6th position, and a carbonyl group at the 4th position of the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one typically involves the iodination of a suitable naphthyridine precursor. One common method is the electrophilic iodination of 6-methoxy-1H-[1,5]naphthyridin-4-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 3-substituted derivatives (e.g., 3-amino, 3-thio, 3-alkoxy derivatives).
Oxidation: Formation of 6-hydroxy or 6-carbonyl derivatives.
Reduction: Formation of 4-hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases and enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and methoxy group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. For example, in anticancer applications, the compound may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-3-methoxy-1,5-naphthyridine
- 6-Iodo-3-methoxy-1,5-naphthyridine
- 3-Bromo-6-methoxy-1,5-naphthyridine
Uniqueness
3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the iodine atom at the 3rd position enhances its electrophilic character, making it more reactive in substitution reactions. Additionally, the methoxy group at the 6th position contributes to its overall stability and solubility in organic solvents .
Properties
Molecular Formula |
C9H7IN2O2 |
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Molecular Weight |
302.07 g/mol |
IUPAC Name |
3-iodo-6-methoxy-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C9H7IN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13) |
InChI Key |
GUURSVQCBMWVQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C(C2=O)I |
Origin of Product |
United States |
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